

# chemical structure and properties of UPF-648

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UPF-648  |           |
| Cat. No.:            | B1682808 | Get Quote |

## **UPF-648: A Technical Guide for Researchers**

An In-depth Analysis of the Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of **UPF-648**, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway. This document details the chemical structure, properties, mechanism of action, and relevant experimental data and protocols associated with **UPF-648**.

## **Chemical Structure and Properties**

**UPF-648**, also known as (±)-DBCC, is a small molecule inhibitor of KMO. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                           |  |
|-------------------|-----------------------------------------------------------------|--|
| Formal Name       | (1S,2S)-2-(3,4-dichlorobenzoyl)-<br>cyclopropanecarboxylic acid |  |
| Synonyms          | (±)-DBCC                                                        |  |
| Molecular Formula | C11H8Cl2O3[1]                                                   |  |
| Molecular Weight  | 259.09 g/mol [2][3]                                             |  |
| CAS Number        | 213400-34-1[1][2]                                               |  |
| Appearance        | Solid[2]                                                        |  |
| Purity            | ≥98%[1]                                                         |  |
| Solubility        | Soluble in DMSO[1]                                              |  |
| Storage           | -20°C[1]                                                        |  |
| Stability         | ≥ 4 years[1]                                                    |  |
| SMILES            | O=C(C1=CC(Cl)=C(C=C1)Cl)[C@@H]2<br>INVALID-LINKC(O)=O[1]        |  |
| InChl Key         | ZBRKMOHDGFGXLN-BQBZGAKWSA-N[1]                                  |  |

### **Mechanism of Action**

**UPF-648** is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical flavin adenine dinucleotide (FAD)-dependent enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

By inhibiting KMO, **UPF-648** effectively blocks the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2] This inhibition shifts the kynurenine pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant.[2][4] **UPF-648** binds to the active site of KMO near the FAD cofactor, causing a conformational change that prevents the productive binding of the natural substrate, L-kynurenine.[4][6][7]



The binding of **UPF-648**'s carboxylate group is stabilized by conserved residues Arg83 and Tyr97, while the dichlorobenzene moiety is surrounded by hydrophobic residues.[7][8] Studies have shown that the active site architecture and the binding of **UPF-648** are highly conserved between yeast and human KMO, making the yeast KMO:**UPF-648** crystal structure a valuable model for drug design.[4][6]

# **Signaling Pathway**

The primary signaling pathway affected by **UPF-648** is the kynurenine pathway. By inhibiting KMO, **UPF-648** modulates the concentrations of key metabolites within this pathway, leading to neuroprotective effects. Furthermore, treatment with **UPF-648** has been shown to upregulate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway, which is crucial for neuronal survival and plasticity.[9]



Click to download full resolution via product page

**Figure 1:** Kynurenine pathway modulation by **UPF-648**.

## **Quantitative Data**

The inhibitory potency and binding affinity of **UPF-648** have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of UPF-648



| Parameter        | Organism/System | Value                    | Reference     |
|------------------|-----------------|--------------------------|---------------|
| IC50             | -               | 20 nM                    | [2][4][7][10] |
| IC50             | -               | 40 nM                    | [1]           |
| % KMO Inhibition | -               | 81 ± 10% at 1 μM         | [2]           |
| KMO Blockade     | -               | Total at 0.1 and 0.01 mM | [2]           |

Table 2: Binding Affinity of UPF-648

| Parameter | Enzyme                           | Value        | Reference |
|-----------|----------------------------------|--------------|-----------|
| Ki        | Recombinant human<br>KMO         | 56.7 nM      | [4]       |
| Kd        | Wild type S.<br>cerevisiae KMO   | 137.8 ± 8 nM | [6]       |
| Kd        | R83M mutant S.<br>cerevisiae KMO | 3.1 ± 0.2 μM | [6]       |
| Kd        | R83A mutant S.<br>cerevisiae KMO | 3.2 ± 0.2 μM | [6]       |

Table 3: In Vivo Effects of UPF-648



| Effect                         | Model System                                            | Dose                       | Outcome                                                          | Reference |
|--------------------------------|---------------------------------------------------------|----------------------------|------------------------------------------------------------------|-----------|
| Metabolite Level<br>Changes    | Pregnant<br>rats/mice<br>offspring (brain<br>and liver) | 50 mg/kg, i.p.             | ↑ Kynurenine, ↑<br>KYNA, ↓ 3-HK, ↓<br>QUIN                       | [2]       |
| Metabolite Level<br>Changes    | Newborn rats<br>(brain)                                 | 30 mg/kg                   | ↑ Kynurenine, ↑<br>KYNA, ↓ 3-HK<br>(for up to 12<br>hours)       | [1]       |
| Neuroprotection                | Drosophila<br>model of<br>Huntington's<br>disease       | 30 μΜ                      | Protective against rhabdomere neurodegenerati on                 | [1]       |
| Neuropathic Pain               | Rat model<br>(chronic<br>constriction<br>injury)        | -                          | ↓<br>Hypersensitivity<br>to mechanical<br>and thermal<br>stimuli | [1]       |
| Neosynthesis of KP metabolites | Rat striatum<br>(lesioned)                              | 0.1 mM bilateral injection | ↓ 3-HK (77%), ↓<br>QUIN (66%), ↑<br>KYNA (27%)                   | [2]       |

# **Experimental Protocols**

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving **UPF-648**.

# **KMO Inhibition Assay**

This protocol describes a method to determine the inhibitory effect of **UPF-648** on KMO activity by measuring the formation of 3-hydroxykynurenine (3-HK).





Click to download full resolution via product page

Figure 2: Workflow for KMO inhibition assay.



#### Methodology:

- Recombinant human or S. cerevisiae KMO is used.
- The enzyme is pre-incubated with varying concentrations of UPF-648 in a suitable reaction buffer.
- The enzymatic reaction is initiated by the addition of the substrate, L-kynurenine.
- The reaction is allowed to proceed for a defined period and then stopped.
- The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (L-kynurenine) and the product (3-HK).
- The fractional velocity of 3-HK formation is calculated for each **UPF-648** concentration.
- The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.[6]

# Binding Affinity Determination by Fluorescence Perturbation

This protocol outlines the determination of the dissociation constant (Kd) of **UPF-648** for KMO by measuring the perturbation of the intrinsic flavin fluorescence of the enzyme.





Click to download full resolution via product page

**Figure 3:** Workflow for binding affinity determination.

#### Methodology:

- A solution of purified wild-type or mutant KMO (e.g., 5 μM) is prepared.
- The KMO solution is titrated with increasing concentrations of UPF-648.
- After each addition of UPF-648, the fluorescence emission of the FAD cofactor is measured at 520 nm.
- The change in fluorescence intensity is plotted against the concentration of **UPF-648**.



• The data is fitted to the Morrison equation to calculate the dissociation constant (Kd).[4][6]

This method allows for the quantification of binding affinity to both the wild-type enzyme and to mutants, providing insight into the role of specific residues in inhibitor binding.[6]

## Conclusion

**UPF-648** is a well-characterized and potent inhibitor of KMO with significant potential for therapeutic applications in neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway. Its ability to modulate the levels of neurotoxic and neuroprotective metabolites makes it an invaluable tool for researchers studying the roles of these compounds in health and disease. The availability of its co-crystal structure with KMO provides a solid foundation for the structure-based design of novel, brain-penetrant KMO inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Structural basis of kynurenine 3-monooxygenase inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4j36 Cocrystal Structure of kynurenine 3-monooxygenase in complex with UPF 648 inhibitor(KMO-394UPF) - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]



- 10. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of UPF-648].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682808#chemical-structure-and-properties-of-upf-648]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com